ICI-D 7114 (hydrochloride) is a synthetic compound primarily investigated for its potential as an anti-obesity agent. It belongs to a class of drugs known as selective beta-adrenoceptor agonists, specifically targeting the beta-3 adrenoceptors. This compound has been shown to stimulate thermogenesis and activate brown adipose tissue, making it a subject of interest in metabolic research and obesity treatment .
The synthesis of ICI-D 7114 involves several key steps that utilize various organic chemistry techniques. The retrosynthetic analysis indicates that the compound can be derived from simpler precursors through a series of reactions, including nucleophilic substitutions and functional group interconversions.
The molecular structure of ICI-D 7114 features several functional groups, including ethers, amines, and hydroxyls, which contribute to its biological activity. The structural representation can be summarized as follows:
ICI-D 7114 undergoes several chemical reactions that are critical for its synthesis and function:
The mechanism by which ICI-D 7114 exerts its effects involves selective activation of beta-3 adrenoceptors located primarily in brown adipose tissue:
Relevant data regarding these properties can be referenced from chemical databases such as PubChem .
ICI-D 7114 has primarily been studied for its potential applications in:
The therapeutic landscape for obesity in the late 20th century was marked by failures of non-selective sympathomimetic agents due to significant cardiovascular and central nervous system liabilities. The identification of an "atypical" beta-adrenoceptor in adipose tissue in the 1980s—distinct from the classical β₁ (cardiac) and β₂ (respiratory) subtypes—provided a new pharmacological target. This receptor, later classified as the β₃-adrenoceptor (β₃-AR), exhibited a unique expression profile predominantly in adipose tissue and smooth muscle, offering a pathway to selectively modulate metabolic processes without widespread systemic effects [2] [9].
ICI-D 7114 hydrochloride was developed by Zeneca (formerly ICI Pharmaceuticals) as part of a focused effort to create selective β₃-AR agonists with optimized thermogenic properties. Preceding compounds like BRL-37344 demonstrated the anti-obesity potential of β₃-agonism in rodent models but lacked sufficient selectivity or pharmacokinetic properties for robust clinical translation. ICI-D 7114 emerged with superior receptor binding specificity, showing potent agonism at β₃-ARs (EC₅₀ values in the nanomolar range) while exhibiting minimal activity at β₁ and β₂ receptors even at micromolar concentrations. This selectivity was confirmed in functional assays where ICI-D 7114 stimulated lipolysis and oxygen consumption in adipocytes without increasing heart rate in isolated cardiac preparations [2] [7].
Table 1: Evolution of Key Selective β₃-Adrenoceptor Agonists in Metabolic Research
Compound | Alternative Designations | Primary Research Focus | Key Advancement |
---|---|---|---|
BRL-37344 | - | Proof-of-concept for β₃-mediated lipolysis | First demonstration of anti-obesity effects in rodents |
CL 316,243 | - | BAT activation & insulin sensitization | High potency; used extensively in mechanistic studies |
ICI-D 7114 (ZD-7114) | ICI D7114, ZD7114 | Selective thermogenesis in vivo | Improved β₃-selectivity; validated BAT-targeted energy expenditure |
SR 58611A | Amibegron | Anxiolytic effects & metabolic actions | Dual CNS/peripheral activity |
Mirabegron | Myrbetriq® | Overactive bladder; metabolic side-effects | Only FDA-approved β₃-agonist (non-metabolic indication) |
Molecular characterization reveals ICI-D 7114 hydrochloride has the systematic name (S)-4-[2-hydroxy-3-phenoxypropylaminoethoxy]-N-(2-methoxyethyl)phenoxyacetamide hydrochloride. Its structure features a phenoxypropanolamine backbone linked to a phenoxyacetamide group via an ethoxy spacer, with a critical chiral center conferring stereoselective activity. The hydrochloride salt enhances water solubility (>20 mg/mL), facilitating in vivo administration in preclinical models. The compound appears as a white to off-white powder, stable under standard laboratory storage conditions (2-8°C), with an optical rotation of [α]/D = -10.7° (c = 1.0 in methanol) [1] [3] .
The research impact of ICI-D 7114 was profound. Studies demonstrated its ability to counteract diet-induced obesity in rodent models without eliciting tachycardia—a major limitation of earlier beta-agonists like ephedrine. Crucially, it provided the first direct evidence that selective β₃-agonism could activate thermogenesis even in species with intrinsically low BAT activity, challenging the prevailing notion that BAT was metabolically irrelevant in adult mammals. This finding revitalized interest in BAT as a therapeutic target for human obesity [2] [8].
The therapeutic rationale for ICI-D 7114 centers on its ability to selectively activate brown adipocyte thermogenesis. Unlike white adipocytes that store energy as triglycerides, brown adipocytes contain abundant mitochondria expressing uncoupling protein 1 (UCP1). When activated (e.g., by cold or β-adrenergic signaling), UCP1 dissipates the mitochondrial proton gradient as heat instead of ATP, leading to substantial energy expenditure—a process termed non-shivering thermogenesis. BAT's thermogenic capacity is immense: estimates suggest that fully activating just 50 grams of human BAT could expend up to 20% of basal caloric requirements [4] [6] [8].
ICI-D 7114 exploits this physiology through selective β₃-AR agonism. The β₃-AR is the predominant beta-adrenoceptor subtype on brown and beige adipocytes. Its activation triggers a Gs-protein-mediated cascade, increasing intracellular cAMP, activating protein kinase A (PKA), and ultimately stimulating hormone-sensitive lipase (HSL). This liberates free fatty acids from lipid droplets, serving as both fuel for oxidation and direct activators of UCP1. Simultaneously, β₃-agonism enhances glucose uptake via GLUT4 translocation, providing glycolytic substrate to support thermogenesis. This dual substrate mobilization creates a powerful calorie-burning sink [1] [4] [8].
Table 2: Brown Adipose Tissue Subtypes Targeted by β₃-Adrenoceptor Agonists
Characteristic | Classical Brown Adipose Tissue (cBAT) | Recruitable/Beige Adipose Tissue (rBAT) |
---|---|---|
Developmental Origin | Myf5+ progenitor lineage (shared with skeletal muscle) | Myf5- progenitors; de-differentiation from white adipocytes |
Primary Location | Interscapular, perirenal, supraclavicular depots | Subcutaneous white adipose depots (inducible) |
Inducibility | Constitutively present but activity modulated | Requires induction (cold, β-agonism, exercise, nutrients) |
UCP1 Expression | High baseline expression | Low baseline; highly inducible |
Response to ICI-D 7114 | Direct acute activation of thermogenesis | Recruitment and activation (browning of white fat) |
The discovery of functional BAT in adult humans via FDG-PET imaging reignited interest in compounds like ICI-D 7114. Human BAT depots, particularly in the supraclavicular and cervical regions, express high levels of β₃-AR and exhibit glucose uptake upon cold exposure. Critically, BAT activity inversely correlates with body mass index (BMI) and age, suggesting its dysfunction contributes to obesity pathogenesis. ICI-D 7114 studies in animals demonstrated that pharmacological BAT activation increases whole-body oxygen consumption by 20-35%, reduces adiposity, and improves insulin sensitivity—effects blunted in UCP1-knockout models [4] [6] [8].
Beyond thermogenesis, ICI-D 7114 revealed BAT's endocrine functions. Activated BAT releases batokines (e.g., FGF21, IL-6) that enhance insulin sensitivity in liver and muscle, and promote lipoprotein lipase-mediated clearance of triglyceride-rich particles from circulation. This creates a metabolically favorable profile: ICI-D 7114-treated rodents exhibit not only reduced adiposity but also improved glucose tolerance and decreased circulating triglycerides. These findings position BAT activation as a dual strategy against obesity and its cardiometabolic complications [4] [8] [10].
The distinction between classical BAT (cBAT) and recruitable/beige adipose tissue (rBAT) is pharmacologically relevant. While ICI-D 7114 acutely activates thermogenesis in pre-existing cBAT, it also induces WAT browning—the transdifferentiation of white adipocytes into UCP1-expressing beige cells within subcutaneous depots. This expands the thermogenic capacity beyond anatomical BAT depots. However, beige adipocytes exhibit greater plasticity, reverting to white adipocytes upon agonist withdrawal, suggesting chronic β₃-stimulation may be necessary for sustained benefits [6] [8] [10].
Table 3: Key Metabolic Effects of ICI-D 7114 Hydrochloride in Preclinical Models
Metabolic Parameter | Effect of ICI-D 7114 | Mechanistic Basis |
---|---|---|
Whole-body Energy Expenditure | ↑ Oxygen consumption (20-35%) | BAT/beige adipose UCP1 activation; substrate cycling |
Adiposity | ↓ Fat mass; ↓ Weight gain on high-fat diet | Lipolysis stimulation; thermogenic energy dissipation |
Glucose Homeostasis | ↑ Insulin sensitivity; ↓ Fasting glucose | BAT-mediated glucose disposal; improved skeletal muscle insulin action |
Lipid Metabolism | ↓ Serum triglycerides; ↑ Fatty acid oxidation | BAT lipoprotein lipase activation; hepatic VLDL suppression |
BAT Morphology | ↑ Mitochondrial biogenesis; ↑ UCP1 expression | PGC-1α activation via β₃-AR/cAMP signaling |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7